molecular formula C24H21N5O4 B2665233 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methyl-5-nitrophenyl)urea CAS No. 1796898-71-9

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methyl-5-nitrophenyl)urea

Cat. No.: B2665233
CAS No.: 1796898-71-9
M. Wt: 443.463
InChI Key: CWCCWSRZCKOIAS-JOCHJYFZSA-N
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Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methyl-5-nitrophenyl)urea is a useful research compound. Its molecular formula is C24H21N5O4 and its molecular weight is 443.463. The purity is usually 95%.
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Scientific Research Applications

Anion Tuning in Hydrogelation

G. Lloyd and J. Steed (2011) explored the role of anions in tuning the rheology, morphology, and gelation properties of low molecular weight hydrogelators. Their study on "1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea" demonstrates how the physical properties of gels can be adjusted through anion identity, highlighting the potential for designing materials with specific characteristics Lloyd & Steed, 2011.

Radioiodinated Benzodiazepines for Receptor Imaging

Eyup Akgün et al. (2009) developed novel radioiodinated 1,4-benzodiazepines, including a compound structurally related to the query, which served as high-affinity selective antagonists for cholecystokinin receptors. This study underscores the utility of such compounds in in vitro and potentially in vivo imaging of tumors, presenting a significant leap in diagnostic approaches Akgün et al., 2009.

Urea-Fluoride Interaction Study

M. Boiocchi et al. (2004) investigated the interaction between urea derivatives and fluoride ions, revealing mechanisms of hydrogen bonding and proton transfer. Such insights are crucial for understanding the chemical behavior of urea compounds in various environments, with implications for materials science and catalysis Boiocchi et al., 2004.

Synthesis of Hydantoin Derivatives

O. Attanasi et al. (2011) reported on the synthesis of hydantoin derivatives from α-aminohydrazone, which were subsequently coupled with isocyanates. This methodological study highlights the versatility of urea derivatives in synthesizing biologically relevant compounds, opening avenues for new drug development Attanasi et al., 2011.

CO2 Conversion in Metal-Organic Frameworks

Lianqiang Wei and B. Ye (2019) demonstrated the enhanced conversion of CO2 via grafting urea groups into a metal-organic framework, showcasing a novel approach to CO2 chemical conversion under ambient conditions. This study exemplifies the potential environmental applications of urea-functionalized compounds in sustainable chemistry Wei & Ye, 2019.

Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c1-15-12-13-17(29(32)33)14-19(15)25-24(31)27-22-23(30)28(2)20-11-7-6-10-18(20)21(26-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,25,27,31)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCCWSRZCKOIAS-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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